![molecular formula C23H27N3O2 B5663118 1-{2-methyl-5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B5663118.png)
1-{2-methyl-5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]phenyl}imidazolidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of imidazolidin-2-one derivatives often involves cyclization reactions and modifications of existing imidazolidin-2-one frameworks. For example, the preparation of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones involves the cyclization of ureido nitriles derived from methylamino nitriles and isocyanates, demonstrating a method that could potentially be adapted for the synthesis of the target compound (Angelova et al., 2003).
Molecular Structure Analysis
Imidazolidin-2-one derivatives exhibit interesting structural features, including E,Z-isomerism around the C=N bond, which can be analyzed using NMR spectroscopy. This isomerism and the presence of specific substituents influence the molecular geometry and electronic properties of these compounds, which would be relevant for understanding the molecular structure of the target molecule (Angelova et al., 2003).
Chemical Reactions and Properties
Imidazolidin-2-ones participate in various chemical reactions, including with isothiocyanates to form novel spiro-linked structures and imidazoline-2-thiones. These reactions highlight the reactivity of the imidazolidin-2-one ring and its potential for forming complex heterocyclic systems, which could be relevant for the target compound's chemical behavior (Klásek et al., 2010).
Physical Properties Analysis
The physical properties of imidazolidin-2-one derivatives, such as solubility, melting points, and crystallinity, can be significantly affected by the nature of their substituents. For instance, crystallographic studies provide insights into the conformational preferences and solid-state packing of these molecules, which are important for understanding the physical characteristics of the target compound (Żesławska et al., 2018).
Chemical Properties Analysis
Imidazolidin-2-one derivatives exhibit a range of chemical properties, including basicity, reactivity towards electrophiles, and participation in hydrogen bonding. These properties are influenced by the electronic effects of substituents on the imidazolidin-2-one ring, which would be crucial for understanding the reactivity and interactions of the target compound (Angelova et al., 2003).
properties
IUPAC Name |
1-[2-methyl-5-(3-methyl-3-phenylpiperidine-1-carbonyl)phenyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-9-10-18(15-20(17)26-14-12-24-22(26)28)21(27)25-13-6-11-23(2,16-25)19-7-4-3-5-8-19/h3-5,7-10,15H,6,11-14,16H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKVGIDPCRJUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)(C)C3=CC=CC=C3)N4CCNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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